molecular formula C20H20N2O3S B159387 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil CAS No. 132774-46-0

5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil

Cat. No. B159387
M. Wt: 368.5 g/mol
InChI Key: JWLMKMJLXHQYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil, also known as E-BPU, is a potent and selective inhibitor of thymidine phosphorylase (TP), an enzyme involved in the metabolism of nucleosides and nucleotides. TP is overexpressed in various types of cancer and contributes to tumor growth and angiogenesis. Therefore, E-BPU has attracted attention as a potential anticancer agent.

Mechanism Of Action

The mechanism of action of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil is mainly attributed to its inhibition of TP. TP is a key enzyme in the metabolism of nucleosides and nucleotides, which are essential for DNA synthesis and cell proliferation. TP is overexpressed in various types of cancer and contributes to tumor growth and angiogenesis. 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil inhibits TP by binding to its active site and blocking its enzymatic activity. This leads to a decrease in the levels of nucleosides and nucleotides, which in turn inhibits DNA synthesis and cell proliferation, and induces apoptosis in cancer cells.

Biochemical And Physiological Effects

5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil has been shown to have several biochemical and physiological effects. In addition to its inhibition of TP, 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil also inhibits the activity of other enzymes involved in nucleoside and nucleotide metabolism, such as uridine phosphorylase and adenosine deaminase. 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil also induces the expression of p53, a tumor suppressor protein that plays a critical role in the regulation of cell cycle and apoptosis. Furthermore, 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as 5-fluorouracil and cisplatin.

Advantages And Limitations For Lab Experiments

5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil has several advantages for lab experiments. It is a potent and selective inhibitor of TP, which makes it a valuable tool for studying the role of TP in cancer biology. 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil is also relatively easy to synthesize and has a high purity, which ensures reproducibility and accuracy of experimental results. However, 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil also has some limitations. It has a low solubility in water, which can make it difficult to use in some experimental settings. 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil also has a relatively short half-life in vivo, which limits its efficacy as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil. One direction is to optimize the synthesis method to improve the yield and purity of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil. Another direction is to investigate the potential of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil as a therapeutic agent for cancer treatment. Clinical trials are needed to evaluate the safety and efficacy of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil in humans. Another direction is to explore the use of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil in combination with other chemotherapeutic agents to enhance their antitumor activity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil.

Synthesis Methods

5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil can be synthesized by the reaction of 5-ethyl-6-(phenylthio)uracil with benzyl chloromethyl ether in the presence of potassium carbonate in acetonitrile. The reaction yields 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil with a purity of over 98%. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil has been extensively studied for its potential anticancer activity. In vitro studies have shown that 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil inhibits the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil also inhibits the migration and invasion of cancer cells. In vivo studies have demonstrated that 5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil suppresses tumor growth and angiogenesis in mouse models of breast cancer and colon cancer.

properties

CAS RN

132774-46-0

Product Name

5-Ethyl-1-benzyloxymethyl-6-(phenylthio)uracil

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

5-ethyl-1-(phenylmethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C20H20N2O3S/c1-2-17-18(23)21-20(24)22(14-25-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,23,24)

InChI Key

JWLMKMJLXHQYJN-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3

Other CAS RN

132774-46-0

synonyms

5-ethyl-1-benzyloxymethyl-6-(phenylthio)uracil
E-BPU cpd

Origin of Product

United States

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